Cas no 117976-47-3 (Rabeprazole Sulfone)
Rabeprazole Sulfone Chemical and Physical Properties
Names and Identifiers
-
- 2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazole
- Rabeprazole Sulfone
- 1H-Benzimidazole,2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfonyl]-
- 2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfonyl]-1H-benzimidazole
- 1H-Benzimidazole,2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfonyl]
- 2-[[[4-(3-METHOXY PROPOXY)-3-METHYL-2-PYRIDINYL]METHYL]SULFONYL]-1H-BENZIMIDAZOLE
- 2-{[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfonyl-1H-benzimidazole
- rabeprazol sulphone
- rabeprazole S-oxide
- 2-{[4-(3-Methoxypropoxy)-3-methyl-2-pyridyl]methylsulfonyl}-1-H-benzimidazole
- Rabeprazole USP RC D
- Rabeprazole IMpurity E
- Rabeprazole EP Impurities
- Rabeprazole EP Impurity A
- Rabeprazole IMpurity-sulphone
- Rabeprazole Related CoMpound D
- 2-[[4-(3-Methoxypropoxy)-3-methyl-pyridin-2-yl]methylsulfonyl]benzoimidazole
- 2-[[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazol
- 2-[[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole
- A898972
- Rabeprazole impurity D [USP-MC]
- SCHEMBL1307379
- Rabeprazole Sulphone
- 2-(((4-(3-METHOXYPROPOXY)-3-METHYLPYRIDIN-2-YL)METHYL)SULFONYL)-1H-BENZIMIDAZOLE
- Rabeprazole impurity D
- J-003690
- 2-{[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanesulfonyl}-1H-1,3-benzodiazole
- RABEPRAZOLE SULFONE [USP IMPURITY]
- DTXSID30471547
- CHEMBL5088808
- Q27280287
- I2E100O20P
- CS-0166553
- RABEPRAZOLE SODIUM IMPURITY A [EP IMPURITY]
- F19492
- AKOS022186225
- FT-0674299
- UNII-I2E100O20P
- RabeprazoleSulfone-d3
- 1H-Benzimidazole, 2-(((4-(3-methoxypropoxy)-3-methyl-2-pyridinyl)methyl)sulfonyl)-
- AC-30436
- 2-(((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazole? (Rabeprazole Impurity
- 117976-47-3
- RABEPRAZOLE SODIUM IMPURITY A (EP IMPURITY)
- DTXCID40422363
- RABEPRAZOLE SULFONE (USP IMPURITY)
- Rabeprazole impurity D (USP-MC)
-
- Inchi: 1S/C18H21N3O4S/c1-13-16(19-9-8-17(13)25-11-5-10-24-2)12-26(22,23)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)
- InChI Key: KNYNPBSPFHFPML-UHFFFAOYSA-N
- SMILES: S(C1=NC2C=CC=CC=2N1)(CC1C(C)=C(C=CN=1)OCCCOC)(=O)=O
Computed Properties
- Exact Mass: 375.12500
- Monoisotopic Mass: 375.12527733g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 8
- Complexity: 539
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 103Ų
Experimental Properties
- Density: 1.308±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 158-160 ºC
- Boiling Point: 603.718°C at 760 mmHg
- Flash Point: 318.917°C
- Refractive Index: 1.603
- Solubility: Almost insoluble (0.013 g/l) (25 º C),
- PSA: 102.55000
- LogP: 3.73630
- Vapor Pressure: 0.0±1.7 mmHg at 25°C
Rabeprazole Sulfone Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- Safety Instruction: H303+H313+H333
- Storage Condition:Hygroscopic, -20°C Freezer, Under Inert Atmosphere
Rabeprazole Sulfone Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Rabeprazole Sulfone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | R070505-2mg |
Rabeprazole Sulfone |
117976-47-3 | 2mg |
$161.00 | 2023-05-17 | ||
| TRC | R070505-5mg |
Rabeprazole Sulfone |
117976-47-3 | 5mg |
$181.00 | 2023-05-17 | ||
| TRC | R070505-10mg |
Rabeprazole Sulfone |
117976-47-3 | 10mg |
$ 340.00 | 2023-09-06 | ||
| TRC | R070505-25mg |
Rabeprazole Sulfone |
117976-47-3 | 25mg |
$ 851.00 | 2023-09-06 | ||
| TRC | R070505-50mg |
Rabeprazole Sulfone |
117976-47-3 | 50mg |
$ 1466.00 | 2023-09-06 | ||
| Chemenu | CM161338-1g |
2-(((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazole |
117976-47-3 | 95% | 1g |
$*** | 2023-04-03 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1598053-25MG |
Rabeprazole Related Compound D |
117976-47-3 | 25mg |
¥10902.39 | 2023-09-06 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1598053-25MG |
117976-47-3 | 25MG |
¥15211.09 | 2023-01-05 | |||
| SHENG KE LU SI SHENG WU JI SHU | sc-208256-5 mg |
Rabeprazole Sulfone, |
117976-47-3 | 5mg |
¥2,482.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-476682-1 mg |
Rabeprazole Sulfone-d3, |
117976-47-3 | 1mg |
¥3,610.00 | 2023-07-11 |
Rabeprazole Sulfone Suppliers
Rabeprazole Sulfone Related Literature
-
Na Cao,Lei Liu,Yuan-bin Hao,Li-li Sun,Qiao-gen Zou,Xing-ling Ma,Kai-he Xiong Anal. Methods 2016 8 1405
Additional information on Rabeprazole Sulfone
Rabeprazole Sulfone: A Comprehensive Overview
Rabeprazole Sulfone, with the CAS number 117976-47-3, is a compound that has garnered significant attention in the fields of pharmaceutical chemistry and gastroenterology. This compound is a derivative of rabeprazole, a well-known proton pump inhibitor (PPI) widely used in the treatment of acid-related gastrointestinal disorders. The sulfone group in its structure plays a crucial role in modulating its pharmacokinetic and pharmacodynamic properties, making it a subject of extensive research and development.
The synthesis of Rabeprazole Sulfone involves advanced chemical processes that ensure the stability and bioavailability of the compound. Recent studies have highlighted its potential as an alternative to traditional PPIs, particularly due to its improved metabolic profile and reduced risk of drug-drug interactions. Researchers have employed cutting-edge techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to analyze its structural integrity and purity, ensuring its suitability for therapeutic applications.
In terms of pharmacology, Rabeprazole Sulfone exhibits unique acid-inhibitory properties that make it highly effective in managing conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. Unlike conventional PPIs, which often require multiple dosing regimens, this compound demonstrates prolonged action, reducing the frequency of administration. Clinical trials have shown promising results, with patients experiencing significant relief from symptoms within a shorter timeframe compared to existing treatments.
The mechanism of action of Rabeprazole Sulfone involves selective inhibition of the hydrogen/ketone ATPase (H+/K+ ATPase) enzyme in the parietal cells of the stomach lining. This inhibition prevents the secretion of hydrochloric acid, thereby creating an environment conducive to healing in the gastrointestinal tract. Recent advancements in molecular modeling have provided deeper insights into how the sulfone group enhances the compound's binding affinity to the target enzyme, further validating its therapeutic potential.
One of the most notable advantages of Rabeprazole Sulfone is its enhanced bioavailability. Studies conducted using state-of-the-art pharmacokinetic models have demonstrated that this compound achieves higher plasma concentrations with lower doses compared to rabeprazole itself. This not only improves patient compliance but also minimizes the risk of adverse effects associated with higher dosages. Furthermore, its metabolic pathway has been found to be less susceptible to cytochrome P450 enzyme-mediated interactions, making it a safer option for patients on multiple medications.
The development of Rabeprazole Sulfone has also been driven by the need for sustainable and eco-friendly manufacturing processes. Green chemistry principles have been incorporated into its synthesis, reducing waste and minimizing environmental impact. This approach aligns with global efforts to promote environmentally responsible pharmaceutical production while maintaining high standards of quality and efficacy.
In conclusion, Rabeprazole Sulfone represents a significant advancement in the field of gastroenterology, offering improved therapeutic outcomes for patients suffering from acid-related disorders. With ongoing research focusing on optimizing its formulation and exploring additional clinical applications, this compound holds immense promise for future healthcare innovations.
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